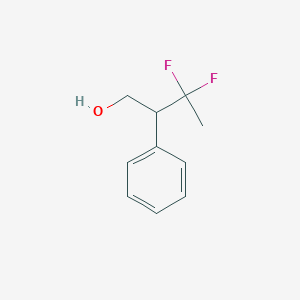

3,3-Difluoro-2-phenylbutan-1-ol

Description

3,3-Difluoro-2-phenylbutan-1-ol is a fluorinated secondary alcohol characterized by a phenyl group at the C2 position and two fluorine atoms at the C3 position of a four-carbon chain. Fluorine substituents are known to enhance metabolic stability, reduce basicity of adjacent functional groups, and influence molecular conformation through stereoelectronic effects . The phenyl group may contribute to lipophilicity, affecting solubility and intermolecular interactions.

Properties

IUPAC Name |

3,3-difluoro-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBGEXIEKUHMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylbutan-1-ol typically involves the fluorination of precursor compounds. One common method is the fluorination of cinnamyl alcohol derivatives using reagents such as PhIO/HF·py, which results in the formation of 2-aryl-3,3-difluoro-1-propanols .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-phenylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-2-phenylbutan-1-ol is utilized in several scientific research areas:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-phenylbutan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form hydrogen bonds, influencing its behavior in chemical and biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3-Difluoro-2,2-dimethylbutan-1-ol (CAS 1955548-09-0)

- Structure : Differs by replacing the phenyl group with two methyl groups at C2.

- Properties: Molecular formula C6H12F2O (vs. C10H12F2O for 3,3-Difluoro-2-phenylbutan-1-ol). The absence of a phenyl group reduces aromatic interactions, likely lowering boiling point and lipophilicity.

- Synthesis : Similar fluorination methods (e.g., using sulfur tetrafluoride derivatives) are employed for both compounds, as seen in the synthesis of N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine .

3,3,4,4,4-Pentafluoro-1-(2-fluorophenyl)butan-2-ol (CAS on request)

- Structure : Features a pentafluoro substitution at C3–C4 and a 2-fluorophenyl group.

- Properties: Additional fluorine atoms increase electronegativity and metabolic stability but may reduce solubility in nonpolar solvents.

- Applications : Such polyfluorinated alcohols are often intermediates in pharmaceuticals or agrochemicals due to their resistance to oxidative degradation .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (IFRA Standard)

- Structure : Contains a 3-tolyl (methyl-substituted phenyl) group and dimethyl substitution at C2.

- Properties : The methyl group on the phenyl ring enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets. However, the absence of fluorine reduces polarity and metabolic stability compared to 3,3-Difluoro-2-phenylbutan-1-ol .

- Regulatory Status : Approved for use in fragrances with specified concentration limits, highlighting the importance of substituent effects on safety profiles .

Key Comparative Data

Biological Activity

3,3-Difluoro-2-phenylbutan-1-ol is a fluorinated alcohol characterized by the presence of two fluorine atoms and a phenyl group attached to a butanol backbone. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

- IUPAC Name : 3,3-difluoro-2-phenylbutan-1-ol

- Molecular Formula : C10H12F2O

- InChI Key : YUBGEXIEKUHMGS-UHFFFAOYSA-N

The fluorine atoms in the structure enhance the compound's reactivity and ability to form hydrogen bonds, which are crucial for its interaction with biological targets.

The biological activity of 3,3-Difluoro-2-phenylbutan-1-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and specificity, potentially modulating enzyme activity and affecting downstream signaling pathways.

Enzyme Interactions

Studies have shown that 3,3-Difluoro-2-phenylbutan-1-ol can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to interact with enzymes related to lipid metabolism, suggesting a role in modulating metabolic disorders.

Case Studies

- Inhibition of Lipid Metabolism : A study demonstrated that treatment with 3,3-Difluoro-2-phenylbutan-1-ol resulted in decreased activity of lipogenic enzymes in vitro. This suggests potential applications in managing conditions like obesity or dyslipidemia.

- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis

To understand the uniqueness of 3,3-Difluoro-2-phenylbutan-1-ol, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3,3-Difluoro-1,2-diphenyl-1-propanone | Ketone | Moderate cytotoxicity against cancer cells |

| 2-Aryl-3,3-difluoro-1-propanols | Alcohol | Inhibition of specific metabolic enzymes |

| 3,3-Difluoro-1-methylindolin-2-one | Indole derivative | Potential neuroprotective effects |

This table highlights that while other compounds exhibit biological activities, 3,3-Difluoro-2-phenylbutan-1-ol's unique structure contributes to its distinct reactivity and potential therapeutic applications.

Scientific Research

The compound serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms in organic chemistry. Its application extends to biochemical assays where its interactions with biomolecules can be explored further .

Industrial Use

In industrial settings, 3,3-Difluoro-2-phenylbutan-1-ol is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.